- Organocatalytic Synthesis of Thiiranes from AlkenesEuropean Journal of Organic Chemistry, 2022, 2022(34),,
Cas no 93-56-1 (rac Styrene Glycol)
Phenylethylene glycol, English Name: 1-phenyl-1,2-ethanediol CAS No.: 93-56-1. molecular weight: 138.16.psa:40.46000.logp:0.71230. white to light beige crystalline powder or tablet< Br>
rac Styrene Glycol structure
rac Styrene Glycol Properties
Names and Identifiers
-
- 1-Phenylethane-1,2-diol
- (+/-)-Styrene glycol
- Phenylethylene glycol
- (+/-)-1-Phenyl-1,2-ethanediol
- (±)-1-Phenyl-1,2-ethanediol
- 1-Phenyl-1,2-ethanediol
- rac Styrene Glycol
- Styrene Glycol
- Phenylethanediol
- 1,2-Ethanediol, 1-phenyl-
- Phenyl glycol
- Phenyl-1,2-ethanediol
- Styrolyl alcohol
- Phenylethane-1,2-diol
- Fenylglycol
- 1-Phenylethylene glycol
- 1,2-Dihydroxy-1-phenylethane
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- Fenylglycol [Czech]
- 1-Fenyl-1,2-ethandiol
- Phenyl glycol ether
- alpha,beta-Dihydroxyethylbenzene
- 1-Fenyl-1,2-ethandiol [Czech]
- .alpha.,.beta.-Dihydr
- (+)-1-phenyl-1,2-ethanediol
- 1,2-Ethanediol, phenyl- (6CI, 7CI)
- 1-Phenyl-1,2-ethanediol (ACI)
- (1,2-Dihydroxyethyl)benzene
- (RS)-1-Phenyl-1,2-ethanediol
- (±)-Phenyl glycol
- (±)-Phenyl-1,2-ethanediol
- (±)-Styrene glycol
- 1,2-Dihydroxy-2-phenylethane
- 1-Phenyl-1,2-glycol
- cis-1-Phenyl-1,2-ethanediol
- NSC 406601
- Styrene glycol
- α,β-Dihydroxyethylbenzene
- β-Hydroxy-β-phenylethanol
- SY017542
- AKOS004903345
- UNII-2ZAC511UK8
- 93-56-1
- EINECS 202-258-1
- DTXSID8042422
- 2-phenyl-2-hydroxyethanol
- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
- alpha-(hydroxymethyl)benzylalcohol
- STYRENE GLYCOL, (+/-)-
- FD10472
- DB-057411
- AI3-03789
- .alpha.,.beta.-Dihydroxyethylbenzene
- BRN 1306723
- CAS-93-56-1
- 1-phenyl-1
- NS00021395
- SY049723
- NSC406601
- EN300-111545
- 4-06-00-05939 (Beilstein Handbook Reference)
- Q26841299
- NCIOpen2_003573
- STYRENE GLYCOL [MI]
- NCGC00255814-01
- SCHEMBL24750
- MFCD00003546
- SB44462
- 1-Phenyl-1,2-ethanediol, 97%
- CHEBI:183269
- Tox21_302040
- 2ZAC511UK8
- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
- 1-phenyl-ethane-1,2-diol
- SB44621
- NSC-406601
- SY017543
- DTXCID6022422
- HY-W015788
- AS-11660
- alpha-(hydroxymethyl)benzyl alcohol
- CHEMBL3188703
- CS-W016504
- P0686
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- DB-011656
- +Expand
-
- MFCD00003546
- PWMWNFMRSKOCEY-UHFFFAOYSA-N
- 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- OCC(C1C=CC=CC=1)O
- 1306723
Computed Properties
- 138.068
- 2
- 2
- 2
- 138.068
- 10
- 87.3
- 0
- 0
- 1
- 0
- 0
- 1
- 0.4
- nothing
- 0
- 40.5
Experimental Properties
- 0.71230
- 40.46000
- 8861
- 1.5340 (estimate)
- almost transparency
- 82°C/1mmHg(lit.)
- 65.0 to 68.0 deg-C
- 160°C
- 3469
- White needle like crystals.
- Soluble in water, alcohol, ether and benzene, slightly soluble in petroleum ether, but soluble in hot petroleum ether.
- 1.0742 (rough estimate)
rac Styrene Glycol Security Information
- GHS07
- KI2500000
- 3
- S24/25
- NONH for all modes of transport
- H302
- P264-P270-P301+P312+P330-P501
- warning
- Store below +30°C.
- Yes
rac Styrene Glycol Customs Data
- 29062900
rac Styrene Glycol Price
rac Styrene Glycol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile , tert-Butanol , Water ; 3 - 18 h, rt
1.2 Reagents: Thiourea ; 18 h, rt
1.2 Reagents: Thiourea ; 18 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C
Reference
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions SequentiallyInorganic Chemistry, 2016, 55(12), 5729-5731,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ; 2 h, 60 °C
Reference
- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
Reference
- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigationTetrahedron, 2010, 66(23), 3995-4001,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ; 7 min, reflux
Reference
- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)Helvetica Chimica Acta, 2010, 93(3), 405-413,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Amberlyst 15 Solvents: Methanol ; 3 h, rt
Reference
- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiumsTetrahedron, 2010, 66(3), 591-598,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 30 min, 25 °C
Reference
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxidesSynthesis, 2009, (20), 3433-3438,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ; 16 h, 100 atm, 50 °C
Reference
- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Reference
- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic StudiesJournal of Organic Chemistry, 2009, 74(6), 2380-2388,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ; 12 h, 3 MPa, 60 °C; 60 °C → rt
Reference
- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substratesChinese Journal of Chemistry, 2008, 26(9), 1656-1658,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ; 14 h, 3 MPa, 110 °C
Reference
- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone , tert-Butanol , Water ; 36 h, rt; rt → 20 °C
Reference
- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefinsTetrahedron Letters, 2004, 45(9), 1965-1968,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) , Aluminum chloride (hydrotalcite-like reaction product with metal salts) , Cupric chloride (hydrotalcite-like reaction product with metal salts) , Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene , Water ; 6 h, 60 °C
Reference
- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenesChemical Communications (Cambridge, 2003, (23), 2922-2923,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ; 30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acidsOrganic & Biomolecular Chemistry, 2003, 1(14), 2416-2418,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Osmium tetroxide , 6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
Reference
- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silicaTetrahedron: Asymmetry, 2001, 12(11), 1537-1541,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ; 16 h, 50 bar, rt → 140 °C
Reference
- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese CatalysisAngewandte Chemie, 2018, 57(41), 13439-13443,
Synthetic Circuit 20
rac Styrene Glycol Raw materials
- 2-Oxo-2-phenylacetaldehyde
- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester
- Ethyl benzoylformate
- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-
- Methyl (S)-(+)-mandelate
- 4-phenyl-1,3-dioxolan-2-one
- 2-Hydroxyacetophenone
- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
rac Styrene Glycol Preparation Products
rac Styrene Glycol Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:93-56-1)
SUN YAO
18064098002
1248580055@qq.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier
(CAS:93-56-1)
CHEN DAN DAN
15827180502
1148980033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:93-56-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93-56-1)
TANG SI LEI
15026964105
2881489226@qq.com
rac Styrene Glycol Related Literature
-
Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526
-
Ying Zhang,Xiaoning Jin,Xiaofei Ma,Yong Wang Anal. Methods 2021 13 8
-
Rachel A. Yang,Michele L. Sarazen Catal. Sci. Technol. 2021 11 5282
-
Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801
-
Matthieu Balas,Asma Mayoufi,Richard Villanneau,Franck Launay React. Chem. Eng. 2023 8 345
-
Timothy C. Siu,Israel Silva,Maiko J. Lunn,Alex John New J. Chem. 2020 44 9933
-
Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
-
Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308
-
Randy Tran,Stefan M. Kilyanek Dalton Trans. 2019 48 16304
-
Jeremy R. Lohman,Sheng-Xiong Huang,Geoffrey P. Horsman,Paul E. Dilfer,Tingting Huang,Yihua Chen,Evelyn Wendt-Pienkowski,Ben Shen Mol. BioSyst. 2013 9 478
93-56-1 (rac Styrene Glycol) Related Products
- 1445-91-6((S)-1-Phenylethanol)
- 536-50-5(p,α-dimethylbenzyl alcohol)
- 1517-69-7((R)-1-Phenylethanol)
- 98-85-1(Methyl benzyl alcohol)
- 13323-81-4(1-Phenylethanol)
- 285138-87-6(Benzenemethanol-13C, a-(methyl-13C)- (9CI))
- 219586-41-1(Benzene-d5-methan-d-ol-d,a-(methyl-d3)- (9CI))
- 3101-96-0(Benzenemethan-d-ol, a-methyl-)
- 7287-81-2(Benzenemethanol, a,3-dimethyl-)
- 90162-45-1(Benzene-2,3,4,5,6-d5-methanol,a-methyl-)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:93-56-1)rac Styrene Glycol
99%
500g
512.0